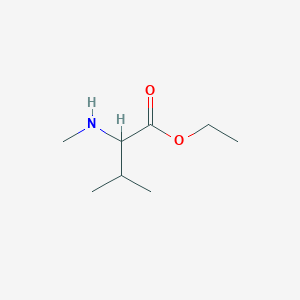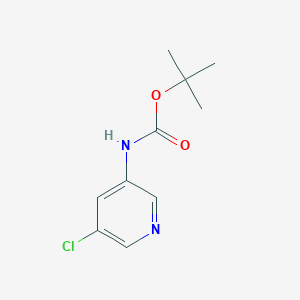
2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boronate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1,1-difluoro-2,3-dihydro-1H-indene with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The boronate ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be employed in the development of biologically active molecules and probes for studying biological systems.
Industry: Used in the production of advanced materials, such as polymers and electronic components
Mecanismo De Acción
The mechanism by which 2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one
- ®-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C15H19BF2O2 |
|---|---|
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
2-(1,1-difluoro-2,3-dihydroinden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O2/c1-13(2)14(3,4)20-16(19-13)12-7-5-6-11-10(12)8-9-15(11,17)18/h5-7H,8-9H2,1-4H3 |
Clave InChI |
ZIPHVRXAAHSTEP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)


![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
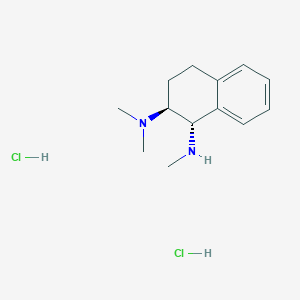
![N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine](/img/structure/B13502698.png)
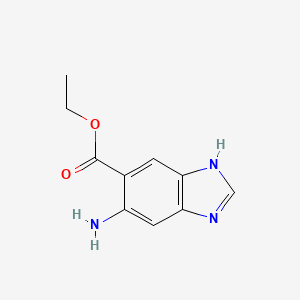
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
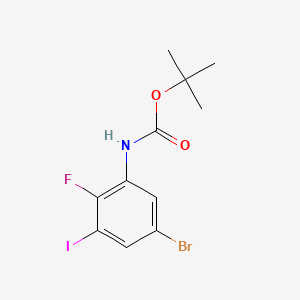
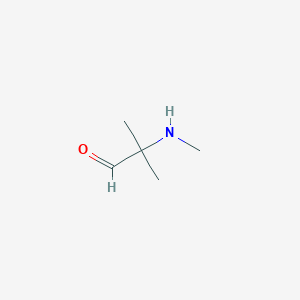
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
